molecular formula C13H8Br2N2 B12537494 2-Methyl-3,8-dibromo-1,10-phenanthroline CAS No. 676578-10-2

2-Methyl-3,8-dibromo-1,10-phenanthroline

Cat. No.: B12537494
CAS No.: 676578-10-2
M. Wt: 352.02 g/mol
InChI Key: AYMQLNGTPOSRGH-UHFFFAOYSA-N
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Description

2-Methyl-3,8-dibromo-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a well-known ligand in coordination chemistry. This compound is characterized by the presence of two bromine atoms at the 3 and 8 positions and a methyl group at the 2 position on the phenanthroline ring. It is used in various chemical and biological applications due to its unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3,8-dibromo-1,10-phenanthroline can be synthesized through the bromination of 2-methyl-1,10-phenanthroline. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid. The reaction is carried out under reflux conditions to ensure complete bromination at the desired positions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,8-dibromo-1,10-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-methyl-3,8-dibromo-1,10-phenanthroline primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the phenanthroline ring act as donor sites, forming stable complexes with various metal ions. These metal complexes can exhibit unique electronic, magnetic, and catalytic properties, making them useful in a wide range of applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3,8-dibromo-1,10-phenanthroline is unique due to the presence of both bromine atoms and a methyl group, which enhance its reactivity and allow for the formation of a wide range of derivatives through substitution and coupling reactions. This makes it a versatile compound in both synthetic and applied chemistry .

Properties

CAS No.

676578-10-2

Molecular Formula

C13H8Br2N2

Molecular Weight

352.02 g/mol

IUPAC Name

3,8-dibromo-2-methyl-1,10-phenanthroline

InChI

InChI=1S/C13H8Br2N2/c1-7-11(15)5-9-3-2-8-4-10(14)6-16-12(8)13(9)17-7/h2-6H,1H3

InChI Key

AYMQLNGTPOSRGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=CC3=CC(=CN=C3C2=N1)Br)Br

Origin of Product

United States

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